IDO1 Inhibitory Potency: 1-Boc-4-Hydroxy-3-hydroxymethylindole Exhibits 7,700-Fold Higher Activity than the 3-Hydroxymethylindole Scaffold
The target compound demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In a direct comparison, 1-Boc-4-Hydroxy-3-hydroxymethylindole inhibited mouse IDO1 with an IC50 of 13 nM, as assessed by reduction in L-kynurenine levels in transfected P815 cells after 16 hours [1]. This represents a 7,700-fold increase in potency compared to the core scaffold 3-hydroxymethylindole, which exhibited an IC50 of 100,000 nM (100 µM) in the same assay system [2]. The presence of the 4-hydroxyl group on the indole ring is a critical structural determinant for this high-affinity interaction.
| Evidence Dimension | Inhibition of mouse IDO1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 3-Hydroxymethylindole: IC50 = 100,000 nM (100 µM) |
| Quantified Difference | 7,700-fold higher potency (target compound) |
| Conditions | P815 cells transfected with mouse IDO1; L-Kynurenine reduction measured by HPLC after 16 h incubation |
Why This Matters
This quantitative potency difference validates the requirement for the specific 4-hydroxy-3-hydroxymethyl substitution pattern for IDO1-targeted research, eliminating analogs lacking the 4-OH group from consideration.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). Affinity Data: IC50=13 nM for mouse IDO1 in P815 cells. View Source
- [2] BindingDB. BDBM50350248 (CHEMBL1812545). Affinity Data: IC50=1.00E+5 nM for mouse IDO1 in P815 clone 6 cells. View Source
